1-(3-Chloropropyl)-2-ethoxy-3-(trifluoromethoxy)benzene 1-(3-Chloropropyl)-2-ethoxy-3-(trifluoromethoxy)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18820352
InChI: InChI=1S/C12H14ClF3O2/c1-2-17-11-9(6-4-8-13)5-3-7-10(11)18-12(14,15)16/h3,5,7H,2,4,6,8H2,1H3
SMILES:
Molecular Formula: C12H14ClF3O2
Molecular Weight: 282.68 g/mol

1-(3-Chloropropyl)-2-ethoxy-3-(trifluoromethoxy)benzene

CAS No.:

Cat. No.: VC18820352

Molecular Formula: C12H14ClF3O2

Molecular Weight: 282.68 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Chloropropyl)-2-ethoxy-3-(trifluoromethoxy)benzene -

Specification

Molecular Formula C12H14ClF3O2
Molecular Weight 282.68 g/mol
IUPAC Name 1-(3-chloropropyl)-2-ethoxy-3-(trifluoromethoxy)benzene
Standard InChI InChI=1S/C12H14ClF3O2/c1-2-17-11-9(6-4-8-13)5-3-7-10(11)18-12(14,15)16/h3,5,7H,2,4,6,8H2,1H3
Standard InChI Key ROCQYHIINDCZSO-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=CC=C1OC(F)(F)F)CCCCl

Introduction

1-(3-Chloropropyl)-2-ethoxy-3-(trifluoromethoxy)benzene is a complex organic compound characterized by its unique molecular structure, which includes a benzene ring substituted with a chloropropyl group, an ethoxy group, and a trifluoromethoxy group. This compound is significant in various chemical and industrial applications due to its distinct chemical properties and reactivity patterns.

Synthesis

The synthesis of 1-(3-Chloropropyl)-2-ethoxy-3-(trifluoromethoxy)benzene can be accomplished through several synthetic routes. A common method involves the reaction of 1-(3-chloropropyl)benzene with ethyl alcohol and trifluoromethoxybenzene under specific conditions. This reaction generally requires a catalyst, such as a Lewis acid, and is performed under controlled temperature and pressure to maximize yield and product purity.

Chemical Reactions and Applications

1-(3-Chloropropyl)-2-ethoxy-3-(trifluoromethoxy)benzene undergoes several types of chemical reactions, including those typical of aromatic compounds. The unique substituents allow it to bind effectively to biological targets, modulating their activity. This modulation depends on the specific application being studied, particularly in biological contexts where it may exhibit antimicrobial or antifungal properties.

Biological Activities and Potential Applications

Research on this compound has indicated potential biological activities, particularly in antimicrobial and antifungal domains. The trifluoromethoxy group enhances the compound's reactivity and biological activity, which can be significant in drug development or as a reagent in synthetic chemistry applications.

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